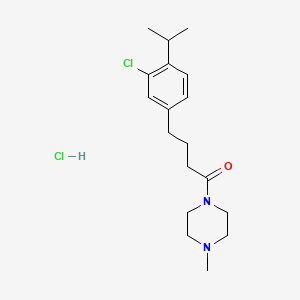
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is a chemical compound with a complex structure. It belongs to the piperazine family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring substituted with various functional groups, including a chlorophenyl group and a butyl group.
Preparation Methods
The synthesis of Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride involves multiple steps. One common method includes the reaction of piperazine with 3-chloro-4-(1-methylethyl)benzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylpiperazine to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to break down into simpler compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as:
Piperazine, 1-(4-chlorophenyl)-4-methyl-: Known for its use in medicinal chemistry.
Piperazine, 1-(4-(2-chlorophenyl)-1-oxobutyl)-4-methyl-: Studied for its potential therapeutic effects.
Piperazine, 1-(4-(3-chlorophenyl)-1-oxobutyl)-4-methyl-: Used in various industrial applications.
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32808-60-9 |
|---|---|
Molecular Formula |
C18H28Cl2N2O |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-(3-chloro-4-propan-2-ylphenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27ClN2O.ClH/c1-14(2)16-8-7-15(13-17(16)19)5-4-6-18(22)21-11-9-20(3)10-12-21;/h7-8,13-14H,4-6,9-12H2,1-3H3;1H |
InChI Key |
OPAGARHIWGSHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)CCCC(=O)N2CCN(CC2)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


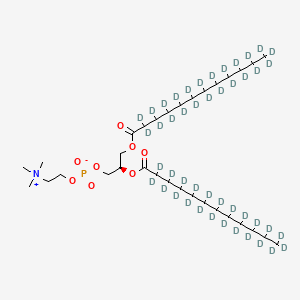

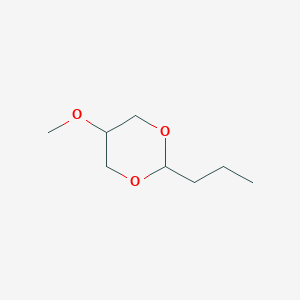


![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
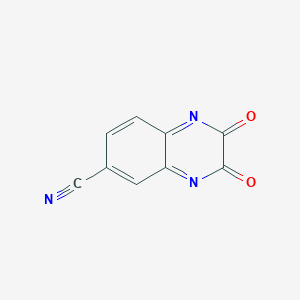

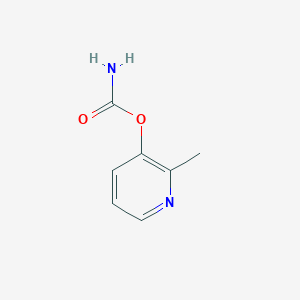
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
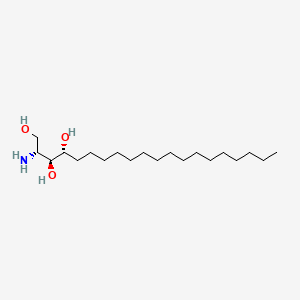
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
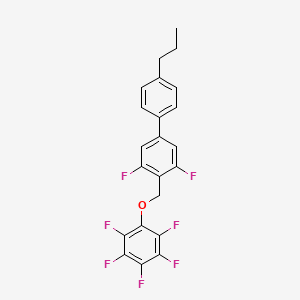
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
